N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
Description
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is an organic compound with the molecular formula C13H20N2O2. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a pyridine ring substituted with a hydroxypropyl group and a pivalamide group, making it a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
N-[3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,5,7,9H2,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUXWOSMCLMMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide typically involves the reaction of 3-(3-hydroxypropyl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-(3-oxopropyl)pyridin-2-yl)pivalamide.
Reduction: Formation of N-(3-(3-hydroxypropyl)piperidin-2-yl)pivalamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pivalamide group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide
- N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
- N-(2-Methoxypyridin-3-yl)pivalamide
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Uniqueness
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxypropyl and pivalamide groups allows for diverse reactivity and applications in various fields .
Biological Activity
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is a synthetic organic compound that exhibits diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxypropyl group and a pivalamide moiety. The structural components contribute to its unique biological properties, particularly in enzyme inhibition and receptor modulation.
This compound is believed to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, likely due to its structural features that allow for effective binding to active sites.
- Receptor Modulation : It may influence receptor signaling pathways, thus affecting cellular responses.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition is critical for understanding its potential therapeutic uses in diseases where these enzymes play a role.
Antioxidant Properties
Studies have demonstrated that compounds similar to this compound exhibit antioxidant activity, which can protect cells from oxidative stress. This property could be beneficial in developing treatments for conditions associated with oxidative damage.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is essential for evaluating its suitability as a therapeutic agent.
Case Studies
- Inhibition of Specific Enzymes : A study highlighted the compound's ability to inhibit enzyme activities in vitro, suggesting its potential application in drug development aimed at diseases characterized by dysregulated enzyme function.
- Antioxidant Activity Assessment : Another investigation utilized the ABTS radical decolorization assay to measure the antioxidant capacity of similar compounds, indicating that modifications in the structure could enhance or diminish this activity.
Comparison with Similar Compounds
A comparative analysis of this compound with related compounds reveals differences in biological activity based on structural variations:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide | Fluorinated pyridine ring | Enzyme inhibition |
| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamide | Acetamide instead of pivalamide | Potential anti-inflammatory effects |
| N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamide | Benzamide group | Antimicrobial properties |
These comparisons underscore how slight modifications can lead to significant changes in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
